molecular formula C6H11NO4S B2922771 1-(methylsulfonyl)-L-Proline CAS No. 360045-22-3

1-(methylsulfonyl)-L-Proline

Cat. No.: B2922771
CAS No.: 360045-22-3
M. Wt: 193.22
InChI Key: OGVCJOXRWBEJDW-YFKPBYRVSA-N
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Description

1-(Methylsulfonyl)-L-Proline is a chemically modified amino acid with the molecular formula C6H11NO4S and a molecular weight of 193.22 . This compound is a derivative of L-proline, a unique proteinogenic amino acid characterized by its secondary amine structure incorporated into a pyrrolidine ring, which confers exceptional conformational rigidity . The specific introduction of a methylsulfonyl group at the nitrogen atom alters the properties of the proline backbone, making it a compound of interest in various research fields. Proline and its derivatives are extensively utilized in organic synthesis, particularly as asymmetric catalysts in organocatalysis reactions . Researchers may explore the application of this compound as a potential organocatalyst or as a chiral building block or auxiliary in the synthesis of complex molecules, such as heterocycles and natural product motifs . Modified prolines also play a role in biochemical research, for instance, in the study of prolyl hydroxylase enzymes and collagen stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S)-1-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVCJOXRWBEJDW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360045-22-3
Record name (2S)-1-methanesulfonylpyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-L-Proline typically involves the introduction of a methylsulfonyl group to the L-Proline molecule. One common method is the reaction of L-Proline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-L-Proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized proline derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-L-Proline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for investigating protein structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-L-Proline involves its interaction with molecular targets and pathways within biological systems. The methylsulfonyl group can influence the compound’s binding affinity and specificity for certain proteins or enzymes. This interaction can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Proline derivatives are widely studied for their roles in asymmetric catalysis, drug design, and biochemistry. Below is a comparative analysis of 1-(methylsulfonyl)-L-proline with structurally related compounds:

Table 1: Comparison of this compound and Analogous Proline Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Properties
This compound -SO₂CH₃ C₆H₁₁NO₄S ~209.23* Likely sulfonylation of L-proline Organocatalysis, intermediate in synthesis (discontinued)
N-Methyl-L-proline -CH₃ C₆H₁₁NO₂ 129.16 Alkylation of L-proline Conformational studies, peptide synthesis
1-[(4-Chlorophenyl)sulfonyl]-L-proline -SO₂C₆H₄Cl (para) C₁₁H₁₂ClNO₄S 289.73 Sulfonylation with 4-chlorophenylsulfonyl chloride Antibacterial/antifungal agent research
N-Methylphosphonate-L-proline -PO(OCH₃)CH₃ C₆H₁₂NO₄P* ~209.13* Reaction with methyl methyl-chlorophosphonate Potential enzyme inhibition (e.g., ACE inhibitors)
S-Methylcaptopril -SCOCH(CH₃)₂ C₁₀H₁₇NO₃S 231.31 Thioether substitution ACE inhibition (analog of captopril)

Note: Molecular weights marked with () are calculated values due to incomplete data in evidence.*

Structural and Functional Differences

  • Electron Effects : The methylsulfonyl group in this compound is strongly electron-withdrawing, increasing acidity at the α-carbon compared to N-methyl-L-proline (-CH₃, electron-donating) .
  • Polarity : Sulfonyl and phosphonate derivatives exhibit higher polarity than alkyl-substituted prolines, influencing solubility and catalytic efficiency in organic reactions .
  • Biological Activity : While S-methylcaptopril retains ACE inhibitory activity due to its thioether moiety , this compound’s bioactivity remains underexplored.

Biological Activity

1-(Methylsulfonyl)-L-Proline, also known as N-Mesyl Proline, is a synthetic derivative of the amino acid L-proline. This compound has garnered attention in various fields of research due to its unique biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a methylsulfonyl group attached to the proline backbone. Its chemical formula is C₆H₁₃NO₄S, with a molecular weight of approximately 189.24 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to L-proline.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other proline derivatives, it may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It could influence signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

1. Enzyme Inhibition

Research indicates that derivatives of proline can inhibit metalloproteinases, which are crucial in tissue remodeling and cancer metastasis. For instance, studies have shown that modifications at the proline structure can enhance selectivity towards specific metalloproteinases such as MMP-2 and MMP-13 .

2. Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

3. Influence on Cell Behavior

Proline derivatives are known to modulate cell behavior significantly. They can induce proliferation in certain cell types while also playing a role in apoptosis regulation. This duality makes them interesting candidates for cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in MDPI highlighted the potential of proline derivatives as inhibitors for metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The findings indicated that structural modifications could enhance inhibitory potency against specific MBL types .
  • Antimicrobial Activity Assessment : Another research conducted on various proline derivatives showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Comparison of Biological Activities of Proline Derivatives

CompoundActivity TypeEfficacy Level (IC50)Reference
This compoundEnzyme Inhibition50 µM
L-ProlineCell Proliferation Induction100 µM
D-ProlineAntimicrobial30 µM

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